![molecular formula C34H36O6 B1339568 (1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol](/img/structure/B1339568.png)
(1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol
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Overview
Description
(1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol is a derivative of myo-inositol, a carbohydrate that plays a crucial role in various biological processes. This compound is characterized by the substitution of four hydroxyl groups on the inositol ring with benzyl groups, enhancing its stability and making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol typically involves the protection of the hydroxyl groups on the inositol ring. One common method is the benzylation of myo-inositol using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl groups, regenerating the hydroxyl groups on the inositol ring.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Myo-inositol.
Substitution: Various substituted inositol derivatives.
Scientific Research Applications
(1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of inositol phosphates, which are important signaling molecules.
Medicine: Investigated for its potential role in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol involves its ability to act as a protected form of myo-inositol. The benzyl groups protect the hydroxyl groups from unwanted reactions, allowing selective functionalization at specific positions on the inositol ring. This selective protection is crucial for the synthesis of inositol derivatives with specific biological activities .
Comparison with Similar Compounds
- 1-O,3-O,5-O,6-O-Tetrabenzyl-D-myo-inositol
- 1-O,2-O,4-O,6-O-Tetrabenzyl-D-myo-inositol
- 1-O,4-O,5-O,6-O-Tetrabenzyl-D-chiro-inositol
Comparison: (1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other tetrabenzylated inositol derivatives. This uniqueness makes it particularly valuable in synthetic chemistry and biological research .
Properties
Molecular Formula |
C34H36O6 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(1S,2R,3R,4S,5S,6R)-3,4,5,6-tetrakis(phenylmethoxy)cyclohexane-1,2-diol |
InChI |
InChI=1S/C34H36O6/c35-29-30(36)32(38-22-26-15-7-2-8-16-26)34(40-24-28-19-11-4-12-20-28)33(39-23-27-17-9-3-10-18-27)31(29)37-21-25-13-5-1-6-14-25/h1-20,29-36H,21-24H2/t29-,30+,31-,32-,33+,34+/m1/s1 |
InChI Key |
VQNWAWRYJQHLAV-VREUDQTFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@@H]([C@H]([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O)O |
Origin of Product |
United States |
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